

# FT001: A Technical Overview of the Safety and Toxicity Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **FT001**

Cat. No.: **B15581002**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**FT001** is an investigational gene therapy product being developed by Frontera Therapeutics for the treatment of inherited retinal diseases (IRDs) caused by mutations in the RPE65 gene.[\[1\]](#)[\[2\]](#) [\[3\]](#)[\[4\]](#)[\[5\]](#) These mutations lead to conditions such as Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa, which cause progressive vision loss and blindness.[\[6\]](#) **FT001** utilizes a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver a functional copy of the human RPE65 gene to retinal cells via a one-time subretinal injection.[\[2\]](#)[\[3\]](#) This guide provides a comprehensive overview of the available safety and toxicity data for **FT001**, compiled from public domain sources.

## Mechanism of Action: The RPE65 Visual Cycle

The RPE65 protein is a critical enzyme in the visual cycle, a process that regenerates the chromophore 11-cis-retinal, which is essential for light detection by photoreceptor cells (rods and cones).[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) In individuals with RPE65 mutations, the visual cycle is disrupted, leading to a deficiency of 11-cis-retinal and an accumulation of all-trans-retinyl esters in the retinal pigment epithelium (RPE).[\[11\]](#) This ultimately results in photoreceptor cell death and vision loss. **FT001** aims to restore the visual cycle by providing a functional RPE65 gene to the RPE cells, enabling the production of the RPE65 protein and the continuous supply of 11-cis-retinal to the photoreceptors.

[Click to download full resolution via product page](#)

**Figure 1:** The RPE65 Visual Cycle Pathway.

## Preclinical Safety and Toxicology

Detailed preclinical safety and toxicology data specific to **FT001** are not currently available in the public domain. However, the safety profile of AAV2-based gene therapies for RPE65-mediated retinal dystrophies has been evaluated in multiple animal models, including canines and non-human primates. These studies have generally demonstrated a favorable safety profile for subretinal administration of AAV2 vectors.[13]

## General Preclinical Study Design for Ocular Gene Therapy

A typical preclinical program for an ocular gene therapy product like **FT001** would involve the following studies to support an Investigational New Drug (IND) application:

- **Pharmacology and Proof-of-Concept Studies:** These studies are conducted in relevant animal models of the disease (e.g., animals with naturally occurring or engineered RPE65 mutations) to demonstrate the biological activity and potential efficacy of the gene therapy.
- **Biodistribution Studies:** These studies assess the distribution of the AAV vector and the expressed transgene to the target tissue (retina) as well as to off-target tissues and organs. This is crucial for evaluating the risk of systemic effects.
- **Toxicology Studies:** These are conducted to identify potential adverse effects of the gene therapy. Key parameters evaluated include:

- Ocular Toxicity: Detailed ophthalmological examinations, electroretinography (ERG), and histopathology of the eye are performed to assess any local toxicity.
- Systemic Toxicity: Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs are monitored to detect any systemic adverse effects.
- Immunogenicity: The potential for an immune response to the AAV capsid and the RPE65 transgene product is evaluated.
- Dose-Ranging Studies: These studies are performed to determine a safe and efficacious dose range for the first-in-human clinical trials. The No Observed Adverse Effect Level (NOAEL) is typically established in these studies.

## Clinical Safety Profile: Phase 1/2 Trial (NCT05858983)

Frontera Therapeutics has initiated a Phase 1/2 clinical trial to evaluate the safety, tolerability, and preliminary efficacy of **FT001** in patients with RPE65-associated retinal dystrophy.<sup>[3][4][5]</sup> The available data is from conference presentations summarizing the initial findings of this study.

## Experimental Protocol

The Phase 1/2 trial is an open-label, dose-escalation and dose-expansion study.

- Administration: **FT001** is administered as a single dose via subretinal injection.
- Dose Escalation: The study evaluates three dose levels:
  - Low dose:  $1.5 \times 10^{10}$  vector genomes (vg)/eye
  - Medium dose:  $7.5 \times 10^{10}$  vg/eye
  - High dose:  $15 \times 10^{10}$  vg/eye
- Patient Population: The trial has enrolled patients with a clinical diagnosis of RPE65 biallelic variation-related Retinitis Pigmentosa or Leber Congenital Amaurosis/Early-Onset Severe

Retinal Dystrophy (LCA/ESRP).



[Click to download full resolution via product page](#)

**Figure 2:** High-level workflow of the **FT001** Phase 1/2 clinical trial.

## Subretinal Injection Methodology

While the specific surgical protocol for the **FT001** trial is not detailed in the available sources, subretinal injection is a standard procedure for delivering gene therapy to the outer retina. A general outline of the procedure is as follows:

- Vitrectomy: A standard three-port pars plana vitrectomy is performed to remove the vitreous humor and provide access to the retina.
- Retinotomy: A small opening (retinotomy) is created in the retina, typically in the periphery, away from the macula.

- Subretinal Infusion: A microcannula is passed through the retinotomy into the subretinal space (the potential space between the neurosensory retina and the RPE).
- Bleb Formation: The gene therapy vector is slowly infused, creating a fluid-filled blister (bleb) that detaches the retina from the RPE, allowing the vector to come into contact with the target cells.
- Fluid-Air Exchange: The remaining saline solution in the vitreous cavity is replaced with air to help flatten the retina against the RPE.

## Safety and Tolerability Data

The initial results from the Phase 1 portion of the trial, involving 9 subjects, suggest that **FT001** is generally well-tolerated.

Table 1: Summary of Patient Demographics and Dosing in the **FT001** Phase 1 Trial

| Parameter            | Value                                         |
|----------------------|-----------------------------------------------|
| Number of Subjects   | 9                                             |
| Age Range            | 10 - 43 years                                 |
| Mean Age ( $\pm$ SD) | 27 ( $\pm 9.6$ ) years                        |
| Sex                  | 6 males, 3 females                            |
| Diagnosis            | 6 RP, 3 LCA/ESRP                              |
| Dose Groups          | 3 subjects per dose level (low, medium, high) |

Table 2: Summary of Adverse Events in the **FT001** Phase 1 Trial

| Adverse Event Category                                  | Number Reported | Details                                                                                       |
|---------------------------------------------------------|-----------------|-----------------------------------------------------------------------------------------------|
| Dose-Limiting Toxicities (DLTs)                         | 0               | None observed in any dose group.                                                              |
| Serious Unexpected Suspected Adverse Reactions (SUSARs) | 0               | None observed.                                                                                |
| Deaths                                                  | 0               | None observed.                                                                                |
| Serious Adverse Events (SAEs)                           | 2               | Not considered to be related to FT001.                                                        |
| Treatment-Emergent Adverse Events (TEAEs)               | 44              | The majority were related to the surgical procedure or steroid use.                           |
| TEAEs Associated with FT001                             | 2               | Rhegmatogenous retinal detachment (low-dose group) and ocular inflammation (high-dose group). |

There was no apparent dose-dependent trend in the incidence or severity of the reported TEAEs.

## Conclusion

Based on the publicly available data from the initial phase of a Phase 1/2 clinical trial, **FT001** has demonstrated a favorable safety profile in patients with RPE65-associated retinal dystrophies. The treatment has been generally well-tolerated, with no dose-limiting toxicities, SUSARs, or deaths reported. The majority of adverse events were related to the surgical procedure and were not attributed to the gene therapy product itself. The two adverse events considered to be associated with **FT001**, retinal detachment and ocular inflammation, are known potential risks of subretinal surgery and ocular gene therapy.

While these early clinical findings are promising, a comprehensive assessment of the long-term safety and toxicity profile of **FT001** will require the completion of ongoing and future clinical studies with a larger number of patients and longer follow-up periods. Furthermore, the public

availability of detailed preclinical safety and toxicology data would provide a more complete understanding of the risk profile of this investigational therapy.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. FT-001(Frontera) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Frontera Therapeutics Receives Additional IND Clearance for [globenewswire.com]
- 3. ophthalmologytimes.com [ophthalmologytimes.com]
- 4. Frontera Therapeutics Doses First Patient in Phase 1 Clinical Trial for Gene Therapy FT-001 for the Treatment of Leber Congenital Amaurosis-2 - BioSpace [biospace.com]
- 5. FT-001 / Frontera [delta.larvol.com]
- 6. Leber Congenital Amaurosis - American Academy of Ophthalmology [aao.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Visual cycle proteins: Structure, function, and roles in human retinal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RPE65 gene: MedlinePlus Genetics [medlineplus.gov]
- 12. luxturnahcp.com [luxturnahcp.com]
- 13. The Status of RPE65 Gene Therapy Trials: Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FT001: A Technical Overview of the Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15581002#ft001-safety-and-toxicity-profile>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)